(2R)-2-(4-chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide
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Overview
Description
(2R)-2-(4-chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(4-chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the chlorophenyl and butanamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is designed to be efficient and cost-effective, ensuring consistent quality and scalability. Key considerations include the selection of raw materials, reaction optimization, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(4-chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(2R)-2-(4-chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-2-(4-chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-(4-chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide shares structural similarities with other thiazole-containing compounds.
- Compounds such as (2R)-2-(4-bromophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide and (2R)-2-(4-fluorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide have similar core structures but differ in their substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1208552-52-6 |
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Molecular Formula |
C14H15ClN2OS |
Molecular Weight |
294.8 |
Purity |
95 |
Origin of Product |
United States |
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